An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-4-nitrophenyl Isocyanide
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-4-nitrophenyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-4-nitrophenyl isocyanide, a compound of interest in various fields of chemical research and development. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide outlines a well-established synthetic protocol based on analogous reactions and provides a framework for its characterization.
Synthesis
The most viable and widely recognized method for the synthesis of aryl isocyanides from primary aromatic amines is the Hofmann Carbylamine Reaction , also known as the Hoffmann Isonitrile Synthesis. This reaction involves the treatment of a primary amine with chloroform and a strong base, typically potassium hydroxide, in an alcoholic solvent. The key reactive intermediate in this transformation is dichlorocarbene (:CCl₂).
The proposed synthesis of 2-Methyl-4-nitrophenyl isocyanide commences with the readily available starting material, 2-methyl-4-nitroaniline.
Reaction Scheme
The overall reaction is as follows:
Caption: General reaction scheme for the synthesis of 2-Methyl-4-nitrophenyl isocyanide from 2-methyl-4-nitroaniline via the Hofmann Carbylamine Reaction.
Experimental Protocol
The following is a detailed, representative experimental protocol for the synthesis of 2-Methyl-4-nitrophenyl isocyanide based on the Hofmann Carbylamine Reaction for aromatic amines.[1][2][3][4]
Materials:
-
2-methyl-4-nitroaniline
-
Chloroform (CHCl₃)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 2-methyl-4-nitroaniline (1 equivalent) in ethanol (100 mL).
-
Addition of Base: To the stirred solution, add a solution of potassium hydroxide (4 equivalents) in ethanol (50 mL).
-
Addition of Chloroform: Heat the mixture to a gentle reflux. From the dropping funnel, add chloroform (1.5 equivalents) dropwise over a period of 30 minutes. The addition of chloroform should be controlled to maintain a steady reflux.
-
Reaction: After the addition of chloroform is complete, continue to heat the reaction mixture at reflux for an additional 2-3 hours. The progress of the reaction can be monitored by the disappearance of the starting amine using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of cold deionized water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with deionized water (2 x 50 mL) to remove any remaining base and salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude product, an oil or solid with a characteristic unpleasant odor, can be further purified by column chromatography on silica gel or by vacuum distillation.
Characterization
| Property | Expected Data |
| Appearance | Yellowish to brownish solid or oil. |
| Odor | Pungent, unpleasant. |
| Molecular Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol |
| Melting Point | Not available in the public domain. Expected to be a low-melting solid. |
| Boiling Point | Not available in the public domain. Expected to be a high-boiling liquid, likely requiring vacuum distillation. |
| Infrared (IR) Spectrum (cm⁻¹) | ~2150-2120: Strong, characteristic N≡C stretch. ~1520 & ~1340: Strong, asymmetric and symmetric NO₂ stretches. ~2950-2850: C-H stretches (methyl). |
| ¹H NMR Spectrum (δ, ppm) | ~7.0-8.5: Aromatic protons (3H). ~2.5: Methyl protons (3H). |
| ¹³C NMR Spectrum (δ, ppm) | ~160-170: Isocyanide carbon (N≡C). ~120-150: Aromatic carbons. ~20: Methyl carbon. |
| Mass Spectrum (m/z) | [M]⁺: 162.04 (calculated for C₈H₆N₂O₂). |
Logical Relationships and Workflows
The synthesis of 2-Methyl-4-nitrophenyl isocyanide follows a clear and logical workflow, starting from the precursor 2-methyl-4-nitroaniline. The key transformation is the conversion of the primary amine functional group into an isocyanide group.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2-Methyl-4-nitrophenyl isocyanide.
Safety Considerations
-
Isocyanides: Aryl isocyanides are known for their strong, unpleasant odors and are generally considered toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Chloroform: Chloroform is a suspected carcinogen and is toxic. Avoid inhalation and skin contact.
-
Potassium Hydroxide: Potassium hydroxide is corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reaction: The Hofmann Carbylamine Reaction is exothermic and should be conducted with care, especially during the addition of chloroform.
This technical guide provides a foundational understanding of the synthesis and characterization of 2-Methyl-4-nitrophenyl isocyanide. Researchers and drug development professionals are encouraged to consult specialized chemical literature and safety data sheets before undertaking any experimental work.
References
- 1. gauthmath.com [gauthmath.com]
- 2. quora.com [quora.com]
- 3. Phenyl isocyanide is prepared from aniline by:(a)- Rosenmund’s reaction(b)- Kolbe’s reaction(c)- Reimer-Tiemann reaction(d)- Fittig reaction(e)- Carbylamine reaction. [vedantu.com]
- 4. Carbylamine reaction - Wikipedia [en.wikipedia.org]
- 5. 2920-24-3|2-MEthyl-4-nitrophenyl isocyanide|BLD Pharm [bldpharm.com]
